(E)-3-(Tributylstannyl)-2-buten-1-ol
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Overview
Description
(E)-3-(Tributylstannyl)-2-buten-1-ol is an organotin compound characterized by the presence of a stannyl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Tributylstannyl)-2-buten-1-ol typically involves the reaction of tributylstannyl anion with suitable alkenyl halides. One common method includes the preparation of tributylstannyl potassium (Bu3SnK) from hexabutyldistannane (Bu3SnSnBu3) with potassium in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C . This stannyl anion can then react with alkenyl halides to form the desired stannylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organotin chemistry and large-scale synthesis of similar compounds suggest that the process would involve the use of large reactors, controlled atmospheres, and precise temperature regulation to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Tributylstannyl)-2-buten-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be substituted by other nucleophiles through classic SN2 mechanisms or electron-transfer processes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: For cross-coupling reactions, palladium catalysts like Pd(PPh3)4 are often employed.
Copper(I) Iodide (CuI): Used as a co-catalyst in Sonogashira coupling reactions.
Tetrabutylammonium Hydroxide (TBAOH): Acts as an activator in certain cross-coupling reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted alkenes and enynes .
Scientific Research Applications
(E)-3-(Tributylstannyl)-2-buten-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate the formation of carbon-carbon bonds.
Material Science:
Mechanism of Action
The mechanism of action of (E)-3-(Tributylstannyl)-2-buten-1-ol involves the reactivity of the stannyl group. The stannyl group can participate in electron-transfer processes, leading to the formation of stannyl radicals and subsequent reaction intermediates . These intermediates can then undergo further transformations to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Tributylstannyl)-1-octene-3-ol: Similar in structure but with a longer carbon chain.
(E)-1,2-Bis(tributylstannyl)ethene: Contains two stannyl groups attached to an ethene backbone.
Uniqueness
(E)-3-(Tributylstannyl)-2-buten-1-ol is unique due to its specific stannylation pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
Molecular Formula |
C16H34OSn |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
(E)-3-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
PBOXKNHPWLMREP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C(=C/CO)/C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)C |
Origin of Product |
United States |
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